molecular formula C9H7BrFN B13634318 3-(2-Bromo-5-fluorophenyl)propanenitrile

3-(2-Bromo-5-fluorophenyl)propanenitrile

Cat. No.: B13634318
M. Wt: 228.06 g/mol
InChI Key: MHRZJHBHYINIOX-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrFN It is a derivative of propanenitrile, featuring a bromine and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorophenyl)propanenitrile typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorophenyl)propanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMSO), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Corresponding amine derivatives.

    Oxidation: Various oxidized phenyl derivatives.

Scientific Research Applications

3-(2-Bromo-5-fluorophenyl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-fluorophenyl)propanenitrile
  • 3-(2-Bromo-5-chlorophenyl)propanenitrile
  • 3-(2-Bromo-5-methylphenyl)propanenitrile

Uniqueness

3-(2-Bromo-5-fluorophenyl)propanenitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H7BrFN/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-4,6H,1-2H2

InChI Key

MHRZJHBHYINIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCC#N)Br

Origin of Product

United States

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